2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is a synthetic compound that has a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble powder with a molecular weight of 246.24 g/mol and a melting point of 123-125°C. The compound is widely used in organic synthesis and as a starting material for pharmaceutical and agrochemical research. 2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is also known as 2H-4-(3-trifluoromethoxy)phenylpyridine.
Scientific Research Applications
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is widely used in organic synthesis and as a starting material for pharmaceutical and agrochemical research. It is used as a ligand in catalytic hydrogenation reactions and in the synthesis of heterocyclic compounds. It is also used in the synthesis of new heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Additionally, it is used in the synthesis of drugs, agrochemicals, and other organic compounds.
Mechanism of Action
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) acts as a ligand in catalytic hydrogenation reactions. It binds to transition metal catalysts, such as palladium, and facilitates the transfer of hydrogen atoms to the desired substrate. This process is known as hydrogenation, and it is used in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) has not been studied for its potential biochemical and physiological effects. Therefore, it is not known whether this compound has any biological activity.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) is a useful reagent for organic synthesis and is relatively easy to handle in the laboratory. It is stable at room temperature and does not require special handling or storage. Additionally, it is water-soluble and can be used in aqueous solutions. The main limitation of this compound is that it is not very soluble in organic solvents.
Future Directions
Future research on 2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) could focus on its potential biochemical and physiological effects. Additionally, further research could be conducted on its use in the synthesis of drugs, agrochemicals, and other organic compounds. Finally, studies could be conducted to determine its solubility in organic solvents and its stability in different pH environments.
Synthesis Methods
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine (95%) can be synthesized from the reaction of 2-chloro-4-(3-trifluoromethoxyphenyl)pyridine and an aqueous sodium hydroxide solution. This reaction is carried out at room temperature and yields the desired product in high yields.
properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-16-11(17)7-9/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCHIOFUHUKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683140 |
Source
|
Record name | 4-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(3-trifluoromethoxyphenyl)pyridine | |
CAS RN |
1261889-26-2 |
Source
|
Record name | 4-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.